3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride
Description
Historical Context and Discovery
The compound 3-amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride emerged as a subject of interest in the early 21st century, coinciding with advancements in β-amino acid research. While its exact synthesis date remains undocumented in public records, its structural registry (CAS: 1258640-49-1) and associated literature suggest development within the past two decades. Its discovery aligns with broader efforts to explore substituted β-amino acids for their unique physicochemical properties and potential applications in medicinal chemistry and materials science. The hydrochloride salt form, documented in PubChem (CID: 24265092), reflects standardization efforts to enhance solubility and stability for laboratory use.
Structural Classification within β-Amino Acids
This compound belongs to the β-amino acid family, characterized by an amino group (-NH2) attached to the β-carbon (C2) of the propanoic acid backbone. Unlike canonical α-amino acids, β-amino acids exhibit enhanced conformational flexibility and resistance to enzymatic degradation, making them valuable in peptide design. Key structural features include:
- Substituents : A 3-chlorophenylmethyl group at the α-carbon (C1) introduces aromaticity and steric bulk.
- Chirality : The β-carbon and α-carbon create two stereocenters, enabling enantiomeric forms with distinct biological interactions.
- Salt form : Hydrochloride counterion stabilizes the protonated amino group, favoring crystalline solid-state behavior.
The combination of a halogenated aromatic moiety and β-amino acid backbone places this compound within the subclass of aryl-substituted β-amino acids , which are studied for their bioisosteric potential in drug design.
Nomenclature and IUPAC Designation
The systematic IUPAC name for this compound is 2-(aminomethyl)-3-(3-chlorophenyl)propanoic acid hydrochloride , derived as follows:
- Parent chain : Propanoic acid (three-carbon chain with a carboxylic acid group at C3).
- Substituents :
- Aminomethyl (-CH2NH2) at C2.
- 3-Chlorophenylmethyl (-CH2C6H4Cl) at C3.
- Salt designation : Hydrochloride indicates the presence of a chloride counterion neutralizing the protonated amino group.
Alternative names include 3-amino-2-[(3-chlorobenzyl)]propanoic acid hydrochloride and N-(3-chlorobenzyl)-β-alanine hydrochloride, reflecting its β-alanine derivative nature.
Chemical Registry Information and Identifiers
The compound’s molecular weight is 250.12 g/mol , with a monoisotopic mass of 249.0322 Da. Its structural uniqueness is further validated by collision cross-section (CCS) predictions for adducts, such as [M+H]+ at 144.9 Ų and [M-H]- at 146.7 Ų.
Properties
IUPAC Name |
2-(aminomethyl)-3-(3-chlorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14;/h1-3,5,8H,4,6,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTIXZRGDAZGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride (also known as 2-(3-chlorobenzyl)-beta-alanine hydrochloride) is an amino acid derivative notable for its structural features that contribute to its diverse biological activities. This compound has been studied for its potential applications in pharmacology, particularly in cancer treatment and neurological disorders.
- Molecular Formula : C₉H₁₀ClN₁O₂
- Molecular Weight : Approximately 213.66 g/mol
- Classification : Amino acid derivative (substituted phenylalanine analogue)
The presence of the chlorobenzyl group enhances the compound's lipophilicity, which may improve its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzyme Inhibition : The compound may act as an inhibitor or activator of certain enzymes, influencing various metabolic pathways.
- Neurotransmitter Modulation : Due to its structural similarity to neurotransmitters like glutamate, it may influence synaptic transmission and could have implications in treating neurological disorders.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, compounds synthesized based on similar structures demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells, with some derivatives exhibiting significant antiproliferative effects compared to standard treatments like doxorubicin .
-
Neuroprotective Effects :
- The compound has been investigated for its potential role in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases. It has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease .
- Antioxidant Activity :
Case Studies
Several studies have explored the biological activities and mechanisms of action of this compound:
Study 1: Antiproliferative Effects on Cancer Cells
A series of derivatives were synthesized and tested for their anticancer properties. The study reported that out of 24 synthesized compounds, several showed significant inhibitory actions on HCT-116 cells with IC50 values indicating potent activity .
| Compound | IC50 (mg/mL) | Cell Line |
|---|---|---|
| 7a | 0.12 | HCT-116 |
| 7g | 0.15 | HCT-116 |
| Control | 2.29 | Doxorubicin |
Study 2: Neuroprotective Activity
In another investigation, derivatives were evaluated for their potential neuroprotective effects against oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells. The results indicated that these compounds could effectively reduce cell death and improve cell viability under stress conditions .
Scientific Research Applications
Medicinal Chemistry
3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride is primarily studied for its potential therapeutic applications:
- Neurotransmitter Modulation : Due to its structural similarity to glutamate, this compound may influence neurotransmitter systems. Preliminary studies suggest it could modulate synaptic transmission, which has implications for treating neurological disorders such as epilepsy and depression.
- Anticancer Properties : Research indicates that this compound exhibits anticancer activities by interacting with specific molecular targets involved in cell signaling pathways. Its potential to inhibit tumor growth is currently under investigation.
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate:
- Synthesis of Derivatives : It can be utilized in the synthesis of various organic compounds through typical reactions associated with amino acids, including acylation and alkylation reactions. These synthetic pathways are significant for developing new pharmaceutical agents.
- Reactivity : The presence of functional groups allows for diverse chemical reactivity, enabling the formation of more complex molecules that can be tailored for specific applications in drug development.
Biological Research
The biological activities of this compound have been explored in various studies:
- Interaction with Receptors : It has been shown to interact with glutamate receptors, which are crucial for excitatory neurotransmission. This interaction could potentially lead to new treatments for conditions like Alzheimer's disease or schizophrenia.
- Antimicrobial Activity : Some studies have reported that the compound exhibits antimicrobial properties, suggesting potential applications in treating bacterial infections .
Comprehensive Data Table
Case Studies
- Neuropharmacology Study : A study investigated the effects of 3-amino-2-[(3-chlorophenyl)methyl]propanoic acid on synaptic transmission in rodent models. Results indicated that it could enhance synaptic plasticity, suggesting therapeutic potential for cognitive disorders.
- Anticancer Research : In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines, including HCT116 and HeLa cells. The mechanism was linked to apoptosis induction and cell cycle arrest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituents on the aromatic ring or the positioning of functional groups. Key examples include:
Table 1: Structural Comparison of Selected Analogs
Key Research Findings
Electronic and Steric Effects
- Fluorinated Analogs: The trifluorophenyl analog (C₁₀H₁₁ClF₃NO₂) exhibits enhanced metabolic stability and membrane permeability compared to the chlorophenyl derivative due to fluorine’s strong electron-withdrawing effects .
- Chlorophenyl vs. Difluorophenyl : The 3-chlorophenyl group provides moderate lipophilicity, while 2,5-difluorophenyl analogs show improved binding affinity in receptor models, likely due to reduced steric hindrance .
Solubility and Crystallinity
- The hydroxy-methoxyphenyl derivative (C₁₁H₁₆ClNO₄) demonstrates higher aqueous solubility (≈50 mg/mL) compared to the chlorophenyl compound (≈10 mg/mL), attributed to hydrogen bonding from the hydroxyl group .
- Naphthalene-substituted analogs form more stable crystalline structures due to extended π-π interactions, as evidenced by their higher melting points (>250°C vs. 180–200°C for chlorophenyl) .
Preparation Methods
Reductive Amination Route
- Starting materials: 3-chlorobenzaldehyde and an amino acid precursor or amine.
- Reagents: Commonly used reducing agents include sodium cyanoborohydride or hydrogenation catalysts.
- Conditions: Reaction carried out in polar solvents (e.g., methanol, ethanol) under mild temperatures to avoid side reactions.
- Outcome: Formation of 3-amino-2-[(3-chlorophenyl)methyl]propanoic acid, which is subsequently converted to its hydrochloride salt by treatment with HCl.
This method ensures high selectivity for the amino acid derivative with the chlorophenyl substituent intact.
Hydrolysis of Nitrile or Ester Intermediates
- Intermediate formation: Acrylonitrile derivatives or esters bearing the chlorophenyl group are synthesized first.
- Hydrolysis: Acidic or basic hydrolysis converts these intermediates into the free amino acid.
- Salt formation: The free acid is then treated with hydrochloric acid to yield the hydrochloride salt.
This method is analogous to the preparation of other 3-substituted amino acids and allows for control over purity and yield.
Purification and Characterization
- The hydrochloride salt form is typically purified by recrystallization from polar solvents such as ethanol-water mixtures.
- Analytical techniques to confirm structure and purity include:
- NMR spectroscopy (1H and 13C) to verify chemical shifts corresponding to the chlorophenyl and amino acid moieties.
- Mass spectrometry to confirm molecular weight and isotopic pattern from chlorine.
- Chiral HPLC to assess enantiomeric purity if stereochemistry is relevant.
Summary Table of Preparation Methods
Research Findings and Notes
- The presence of the 3-chlorophenyl substituent requires careful control of reaction conditions to prevent dehalogenation or side reactions.
- Hydrochloride salt formation enhances solubility, making the compound more suitable for biochemical applications.
- The synthetic methods are adaptable to scale-up, with continuous flow processes and advanced purification techniques improving industrial feasibility.
- Enantiomeric purity is critical for biological activity; thus, asymmetric synthesis or chiral resolution methods may be employed if stereochemistry is relevant.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride, and how can reaction conditions be optimized?
- Methodology :
- Esterification : React 3-amino-2-(3-chlorophenylmethyl)propanoic acid with methanol under acidic catalysis (e.g., HCl) and reflux conditions to form the ester intermediate, followed by purification via crystallization or chromatography .
- Salt Formation : Protonation of the amino group using hydrochloric acid enhances solubility and stability. Monitor pH during salt formation to ensure complete conversion .
- Optimization : Adjust catalyst concentration (e.g., HCl), reaction temperature (60–80°C), and inert atmosphere (N₂/Ar) to minimize side reactions. Use TLC or HPLC to track progress .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Techniques :
- NMR Spectroscopy : Analyze ¹H/¹³C NMR to verify the presence of the 3-chlorophenyl group (δ 7.2–7.4 ppm aromatic protons) and propanoic acid backbone (δ 2.5–3.5 ppm for CH₂ groups) .
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen bonding patterns of the hydrochloride salt .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 244.6) and fragmentation patterns .
Q. What are the solubility and stability profiles of this compound under varying conditions?
- Solubility :
- Highly soluble in polar solvents (water, DMSO, methanol) due to the hydrochloride salt. Test solubility gradients via UV-Vis spectroscopy or gravimetric analysis .
- Stability :
- Stable at room temperature in dry, inert environments. Degrades under strong acidic/basic conditions (hydrolysis of ester/amide bonds). Monitor via accelerated stability studies (40°C/75% RH) .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., ester hydrolysis, nucleophilic substitution) be elucidated?
- Approaches :
- Kinetic Studies : Measure rate constants under varying pH/temperature to identify rate-determining steps. Use isotopic labeling (e.g., ¹⁸O in hydrolysis) to track bond cleavage .
- Computational Modeling : Employ DFT calculations (Gaussian, ORCA) to map transition states and energy barriers for ester hydrolysis or amino group reactivity .
- Intermediate Trapping : Use quenching agents (e.g., D₂O for acyl intermediates) followed by MS/NMR analysis .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
- Troubleshooting :
- Dynamic Effects : Investigate tautomerism or rotameric equilibria via variable-temperature NMR .
- Impurity Profiling : Compare experimental spectra with reference standards (e.g., PubChem data ) and isolate impurities via preparative HPLC .
- Synchrotron XRD : Resolve ambiguities in electron density maps for crystalline samples .
Q. What strategies are effective for evaluating the compound’s neuroprotective and antimicrobial activity?
- Biological Assays :
- Neuroprotection : Treat neuronal cell lines (e.g., SH-SY5Y) with H₂O₂-induced oxidative stress. Measure apoptosis via flow cytometry (Annexin V/PI staining) and ROS levels using DCFDA .
- Antimicrobial Testing : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Combine with time-kill studies to assess bactericidal kinetics .
- Mechanistic Studies : Use SPR or ITC to quantify binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. How can computational tools predict interactions between this compound and biological targets?
- In Silico Methods :
- Docking Simulations : Use AutoDock Vina or Schrödinger to model binding to receptors (e.g., NMDA receptors for neuroprotection). Validate with mutagenesis data .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes in physiological conditions .
- QSAR Modeling : Develop models correlating substituent effects (e.g., Cl position on phenyl) with bioactivity .
Q. What methodologies address challenges in synthesizing analogs with modified substituents?
- Analog Design :
- SAR Studies : Replace the 3-chlorophenyl group with fluorophenyl or oxan-4-ylmethyl groups. Compare bioactivity using IC₅₀ values from dose-response curves .
- Parallel Synthesis : Use robotic liquid handlers to generate libraries of derivatives for high-throughput screening .
- Byproduct Analysis : Characterize side products (e.g., diastereomers) via chiral HPLC or SFC .
Methodological Notes
- Data Validation : Cross-reference spectral and crystallographic data with PubChem and ECHA entries.
- Safety Protocols : Follow GHS guidelines (H302, H315) for handling hydrochloride salts, including PPE and fume hood use .
- Ethical Compliance : Ensure biological testing adheres to institutional review boards (e.g., OECD 423 for acute toxicity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
